molecular formula C8H10N2O2 B11918117 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

Cat. No.: B11918117
M. Wt: 166.18 g/mol
InChI Key: RHWWIHVZXGXSPM-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H10N2O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde typically involves the reaction of 2-methoxy-4,6-dimethylpyrimidine with formylating agents. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position of the pyrimidine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The methoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution .

Comparison with Similar Compounds

Comparison: 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde is unique due to the presence of the methoxy group at the 2-position, which can influence its reactivity and physical properties. Compared to its amino and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and reactivity profiles. These differences can be exploited in various applications, such as selective synthesis and targeted biological activity .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H10N2O2/c1-5-7(4-11)6(2)10-8(9-5)12-3/h4H,1-3H3

InChI Key

RHWWIHVZXGXSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)C=O

Origin of Product

United States

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